[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(8R,9R,10S,13S,14S,17R)-13-(hydroxymethyl)-4,4,9,14-tetramethyl-3-oxo-1,2,7,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-yl] acetate
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Overview
Description
Leucopaxillone A is a cucurbitane triterpenoid compound isolated from the mushroom Leucopaxillus gentianeus (synonym: Leucopaxillus amarus). This compound exhibits a unique oxygenation pattern among cucurbitacins, which are known for their bioactive properties . Leucopaxillone A has garnered interest due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucopaxillone A is typically isolated from the fruiting bodies of Leucopaxillus gentianeus. The isolation process involves extraction with organic solvents followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(8R,9R,10S,13S,14S,17R)-13-(hydroxymethyl)-4,4,9,14-tetramethyl-3-oxo-1,2,7,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-yl] acetate. The compound is primarily obtained through natural extraction from the mushroom Leucopaxillus gentianeus. Advances in synthetic biology and chemical synthesis may pave the way for industrial production in the future.
Chemical Reactions Analysis
Types of Reactions: Leucopaxillone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(8R,9R,10S,13S,14S,17R)-13-(hydroxymethyl)-4,4,9,14-tetramethyl-3-oxo-1,2,7,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-yl] acetate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Leucopaxillone A has several scientific research applications, including:
Medicine: The compound’s bioactive properties suggest potential therapeutic applications, particularly in oncology.
Industry: While industrial applications are currently limited, [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(8R,9R,10S,13S,14S,17R)-13-(hydroxymethyl)-4,4,9,14-tetramethyl-3-oxo-1,2,7,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-yl] acetate’s unique properties may lead to future uses in pharmaceuticals and biotechnology.
Mechanism of Action
Leucopaxillone A exerts its effects through various molecular targets and pathways. The compound is believed to interfere with cellular processes by modulating enzyme activity and disrupting cellular signaling pathways. Specifically, [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(8R,9R,10S,13S,14S,17R)-13-(hydroxymethyl)-4,4,9,14-tetramethyl-3-oxo-1,2,7,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-yl] acetate has been shown to inhibit the proliferation of tumor cells by inducing apoptosis and cell cycle arrest .
Comparison with Similar Compounds
- Cucurbitacin B
- Cucurbitacin D
- 16-deoxycucurbitacin B
Leucopaxillone A’s uniqueness lies in its specific oxygenation pattern and its potential as a bioactive compound with anticancer properties.
Properties
Molecular Formula |
C34H54O7 |
---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(8R,9R,10S,13S,14S,17R)-13-(hydroxymethyl)-4,4,9,14-tetramethyl-3-oxo-1,2,7,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-yl] acetate |
InChI |
InChI=1S/C34H54O7/c1-20(26(40-21(2)36)18-29(31(6,7)39)41-22(3)37)23-14-15-33(9)27-12-10-24-25(11-13-28(38)30(24,4)5)32(27,8)16-17-34(23,33)19-35/h10,20,23,25-27,29,35,39H,11-19H2,1-9H3/t20-,23+,25+,26+,27+,29+,32-,33-,34-/m0/s1 |
InChI Key |
VNEQIRWUIXRANF-NUXCKAEHSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CCC(=O)C4(C)C)C)CO)C)[C@@H](C[C@H](C(C)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(=O)C4(C)C)C)CO)C)C(CC(C(C)(C)O)OC(=O)C)OC(=O)C |
Synonyms |
leucopaxillone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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